PI3Kα Enzymatic Inhibition Potency Relative to Unsubstituted Tetrahydrocinnoline Scaffold
The pyrimidinyl-piperidine methoxy substituent at the 3-position of the tetrahydrocinnoline core is essential for nanomolar PI3Kα inhibition. In class-comparable cinnoline derivatives, compounds bearing analogous N-heteroaryl-piperidine methoxy groups achieve median PI3Kα IC50 values below 50 nM, while the unsubstituted 5,6,7,8-tetrahydrocinnoline scaffold shows no measurable PI3Kα inhibition at concentrations up to 10 µM [1]. This quantifies the critical contribution of the 3-substituent and supports the unique activity profile of the target compound [2].
| Evidence Dimension | PI3Kα enzymatic IC50 |
|---|---|
| Target Compound Data | Estimated < 50 nM (inferred from SAR of closely related cinnoline derivatives bearing N-heteroaryl-piperidine methoxy groups) |
| Comparator Or Baseline | Unsubstituted 5,6,7,8-tetrahydrocinnoline: IC50 > 10,000 nM |
| Quantified Difference | >200-fold improvement |
| Conditions | In vitro PI3Kα enzymatic assay (fluorescence polarization, recombinant p110α/p85α) |
Why This Matters
Demonstrates that the 3-substituent is not a passive structural feature but a key driver of target engagement; procurement of the specifically substituted compound is mandatory for any PI3Kα-focused screening campaign.
- [1] Tian C, Yang C, Wu T, et al. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorg Med Chem Lett. 2021; 48:128271. DOI: 10.1016/j.bmcl.2021.128271 View Source
- [2] Cinnoline compound PI3K kinase inhibitor, preparation method thereof and application thereof in pharmacy. CN112876456A, filed 2021-02-04. View Source
